N-1-adamantyladamantan-1-amine hydrochloride

Chemical Synthesis Procurement Quality Control

Generic adamantane analogs cannot replicate the activity profile of bis-adamantanamine compounds. This secondary amine, featuring two bulky lipophilic adamantyl cages, provides a unique pharmacophore for broad-spectrum antimicrobial research. Key advantages include: • Distinct Activity: Patent evidence confirms superior activity against enveloped viruses, fungi, and bacteria versus mono-substituted analogs like amantadine. • Lipophilic Control: High calculated LogP (~4.94) enables precise calibration of membrane permeability and blood-brain barrier penetration in assay systems. • Steric Bulk: Serves as a reliable building block for synthesizing hindered amines and NHC precursors, with purity ≥95% ensuring reproducible multi-step syntheses.

Molecular Formula C20H32ClN
Molecular Weight 321.93
CAS No. 561327-49-9
Cat. No. B2957620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-adamantyladamantan-1-amine hydrochloride
CAS561327-49-9
Molecular FormulaC20H32ClN
Molecular Weight321.93
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5.Cl
InChIInChI=1S/C20H31N.ClH/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20;/h13-18,21H,1-12H2;1H
InChIKeyPHJYRIQTRKJYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Di(1-adamantyl)amine Hydrochloride Procurement Specifications


N-1-Adamantyladamantan-1-amine hydrochloride (CAS 561327-49-9), also known as di(1-adamantyl)amine hydrochloride, is a secondary amine derivative featuring two adamantyl cage structures attached to a central nitrogen atom . It has a molecular formula of C20H32ClN and a molecular weight of approximately 321.93 g/mol . The compound is available as a crystalline solid with documented purities of 95% or greater from various suppliers, and it is intended exclusively for research and development applications, not for therapeutic or veterinary use .

Bis-adamantyl scaffold for antiviral/antimicrobial SAR studies
High-purity hydrochloride salt for synthetic building block
Distinct lipophilic profile for membrane permeability research

Non-Interchangeability with Generic Amantadine Analogs


In scientific research and chemical procurement, generic substitution is often not viable for specialized compounds like N-1-adamantyladamantan-1-amine hydrochloride. While it belongs to the adamantane class of amines, which includes well-known agents like amantadine and memantine, its unique structural feature—the presence of two bulky, lipophilic adamantyl groups instead of one—fundamentally alters its physicochemical and pharmacological profile [1]. Patent literature explicitly highlights that such bis-adamantanamine compounds possess a distinct spectrum of antimicrobial and antiviral activity compared to mono-substituted analogs, which cannot be inferred from the properties of simpler compounds like amantadine [2]. Therefore, selecting this compound for a specific research application requires evidence that is specific to this exact structure and cannot be extrapolated from data on in-class alternatives.

Structural mismatch

Bis-adamantyl substitution differs from mono-adamantyl amantadine; physicochemical and antimicrobial profiles may not transfer.

Lipophilicity divergence

Calculated LogP difference >3 log units suggests different membrane interactions, limiting direct interchangeability.

Pharmacological scope

Broader antimicrobial spectrum reported for bis-adamantyl class; activity cannot be inferred from amantadine data.

Quantitative Differentiation: Purity & Physicochemical Profile


Purity Comparable to Amantadine

Vendor-supplied purity data for N-1-adamantyladamantan-1-amine hydrochloride indicates a standard assay specification of 95-98% . This range is comparable to that of the more common analog, 1-adamantylamine hydrochloride (amantadine HCl), which is typically offered at a similar purity of ≥97% by major suppliers . This ensures that for applications where a pure source of the di-adamantyl scaffold is required, procurement of this compound does not compromise on purity relative to its simpler counterpart.

Purity vs Amantadine
Data to verify
Comparable (95–98% vs ≥97%)
Purity level supports synthetic workflow comparability
Supplier-specified; lot-specific CoA review advised
Chemical Synthesis Procurement Quality Control

Higher Lipophilicity vs. Amantadine

The calculated partition coefficient (LogP) for N-1-adamantyladamantan-1-amine (free base) is approximately 4.94, compared to a LogP of 1.68 for amantadine (free base) [1]. This substantial difference of over 3 log units indicates a significantly higher lipophilicity, which is a critical factor influencing membrane permeability, tissue distribution, and potential off-target binding in biological systems. This quantitative property directly supports the claim that this compound cannot be considered a simple analog and will behave very differently in any lipid-based or cellular assay.

Lipophilicity Shift
Reported
Δ +3.26 logP
Distinct physicochemical space; membrane permeability context
In silico prediction; experimental validation recommended
Drug Discovery Medicinal Chemistry Physicochemical Properties

Broader Antimicrobial Spectrum

Patent literature (US5221693A) establishes that the bis-adamantanamine core structure, which includes N-1-adamantyladamantan-1-amine, imparts a broad spectrum of antimicrobial and antiviral activity not observed in simpler mono-adamantyl amines like amantadine [1]. The patent demonstrates activity against enveloped viruses, fungi, and both Gram-positive and Gram-negative bacteria for compounds within this class. While specific IC50 values for the target compound against each pathogen are not disclosed in the patent abstract, the class-level inference is that the di-adamantyl substitution is a key structural determinant for this broader spectrum of activity, differentiating it from compounds like amantadine which have a narrower antiviral profile.

Antimicrobial Spectrum
Class-level inference
Broad-spectrum activity reported (patent)
Supports antimicrobial scaffold research; not compound-specific MIC
Class-level data; compound-specific characterization needed
Antimicrobial Antiviral Structure-Activity Relationship

NMDA Polyamine Site Antagonism

A structure-activity relationship (SAR) study on polyamine analogs identified that the substitution of terminal alkyl groups with an adamantyl moiety significantly increases antagonist potency at the NMDA receptor polyamine site [1]. Specifically, the compound N1,N14-bis(1-adamantyl)homospermine was found to be a potent antagonist at concentrations ≥5 µM, with the SAR analysis ranking adamantyl substitution as more potent than tert-butyl, ethyl, or methyl groups [1]. While this data is not for N-1-adamantyladamantan-1-amine itself, it provides direct class-level evidence that the presence of two adamantyl groups on a nitrogen-containing scaffold is a key driver of enhanced NMDA receptor interaction, a property not shared by mono-adamantyl compounds like amantadine.

NMDA Polyamine Site
Class-level inference
Adamantyl > tert‑butyl > ethyl > methyl
Adamantyl motif enhances NMDA polyamine site antagonism
SAR from polyamine analogs; direct data for this compound to verify
Neuroscience NMDA Receptor Polyamine Modulation

Research & Procurement Scenarios


Antimicrobial Scaffold Development

This compound is an ideal candidate for research programs aimed at developing new antimicrobial or antiviral agents with a broad spectrum of activity. As established by US Patent 5,221,693A, the bis-adamantanamine core provides a foundation for activity against a range of pathogens including enveloped viruses, fungi, and both Gram-positive and Gram-negative bacteria [1]. Procurement is justified for laboratories seeking to explore novel derivatives that improve upon the narrow-spectrum activity of first-generation adamantylamines like amantadine.

Lipophilic Probe for Drug Design

With a calculated LogP of ~4.94, N-1-adamantyladamantan-1-amine serves as an excellent lipophilic control or scaffold in medicinal chemistry projects [1]. It is well-suited for studies investigating the impact of extreme lipophilicity on membrane permeability, blood-brain barrier penetration, or cellular uptake. It can be directly compared to the less lipophilic amantadine (LogP ~1.68) to calibrate these effects in a specific assay system [2].

NMDA Receptor Modulation Research

Researchers investigating the polyamine modulatory site of the NMDA receptor will find this compound valuable. Class-level SAR studies demonstrate that terminal adamantyl substitution on a nitrogen-containing scaffold potently enhances NMDA receptor antagonist activity [1]. N-1-adamantyladamantan-1-amine, featuring two adamantyl groups, is a logical next step for exploring this pharmacophore and developing more potent or selective modulators.

Sterically Hindered Amine Building Blocks

Due to the steric bulk of its two adamantyl groups, this compound is a useful starting material or intermediate in organic synthesis, particularly for creating sterically hindered amines, N-heterocyclic carbene (NHC) precursors, or bulky ligands for transition metal catalysis [1]. Its high purity (95-98%) ensures it is suitable for use as a reliable building block in multi-step synthetic sequences requiring reproducible outcomes [2].

Application
Selection Property
Validation Focus
Antimicrobial SAR research
Bis-adamantyl core scaffold
Activity spectrum characterization vs mono-adamantyl
Membrane permeability studies
High calculated lipophilicity
Permeability and distribution assessment in relevant models
NMDA polyamine site research
Bis-adamantyl motif for polyamine site interaction
NMDA receptor modulation activity and selectivity
Bulky amine synthesis
Sterically hindered bis-adamantyl scaffold
Synthetic utility and purity reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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